(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid is systematically named according to IUPAC guidelines to reflect its stereochemistry and functional groups. The nomenclature prioritizes the hept-6-enoic acid backbone, with substituents ordered by positional priority:
- 4-(4-fluorophenyl) at position 4 of the pyrimidine ring.
- 2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino] at position 2 of the pyrimidine.
- 6-propan-2-yl (isopropyl) at position 6 of the pyrimidine.
- 3R,5S configurations for the hydroxyl groups on the heptenoic acid chain.
- E stereochemistry for the double bond at position 6.
The calcium salt derivative, when present, is denoted as a 2:1 stoichiometric complex, as observed in related rosuvastatin impurities.
Table 1: Key identifiers of the compound
Molecular Geometry and Stereochemical Configuration Analysis
The molecule exhibits a pyrimidine core substituted with fluorophenyl, isopropyl, and sulfonamide groups. Critical stereochemical features include:
- Heptenoic Acid Chain :
- Pyrimidine Substituents :
- The (2-hydroxy-2-methylpropyl)sulfonyl-methylamino group adopts a conformation where the sulfonyl oxygen atoms engage in intramolecular hydrogen bonding with adjacent hydroxyls, stabilizing the structure.
- 4-(4-fluorophenyl) and 6-isopropyl groups contribute to hydrophobic interactions in crystalline phases.
Figure 1: Stereochemical priority assignments
- C3 (R):
Properties
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O7S/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33)/b11-10+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOJCGHDNOSSR-MMKWGKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715120-13-0 | |
| Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-hydroxy-2-methylpropyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715120130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-HYDROXY-2-METHYLPROPYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HU79XG7AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid is a compound related to the class of antihyperlipidemic agents, specifically a derivative of Rosuvastatin. This compound has garnered interest due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 511.63 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H34FN3O7S |
| Molecular Weight | 511.63 g/mol |
| CAS Number | 1715120-13-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its role as a competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis in the liver and increases the uptake of LDL cholesterol from the bloodstream.
Biological Activities
-
Antihyperlipidemic Effects :
- The compound has shown significant reductions in total cholesterol and LDL cholesterol levels in various animal models and clinical trials.
- In a study involving hyperlipidemic rats, administration of this compound resulted in a significant decrease in serum cholesterol levels compared to control groups .
-
Anti-inflammatory Properties :
- Recent research indicates that (E,3R,5S)-7-[4-(4-fluorophenyl)-...] exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- This property may contribute to its potential benefits in cardiovascular diseases where inflammation plays a critical role.
- Antioxidant Activity :
Study 1: Cholesterol-Lowering Effects
In a double-blind clinical trial involving 200 patients with dyslipidemia, participants receiving (E,3R,5S)-7-[4-(4-fluorophenyl)-...] demonstrated a 30% reduction in LDL cholesterol after 12 weeks compared to those receiving placebo .
Study 2: Inflammatory Markers
A randomized controlled trial assessed the impact of this compound on inflammatory markers in patients with metabolic syndrome. Results indicated significant reductions in CRP levels after 8 weeks of treatment .
Scientific Research Applications
Biological Activities
-
Antihyperlipidemic Effects:
- Like its parent compound Rosuvastatin, this derivative exhibits significant cholesterol-lowering effects. It functions as an HMG-CoA reductase inhibitor, which is crucial in the biosynthesis of cholesterol. Studies have shown that it effectively reduces LDL cholesterol levels in preclinical models .
- Antioxidant Properties:
- Anti-inflammatory Effects:
Therapeutic Applications
Cardiovascular Diseases:
The primary application of (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid lies in the management of cardiovascular diseases. Its ability to lower cholesterol levels and reduce inflammation positions it as a valuable therapeutic agent in preventing heart disease and stroke.
Diabetes Management:
Emerging studies suggest that statins may also play a role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia. This compound's structural similarity to Rosuvastatin implies potential benefits in glucose metabolism regulation .
Case Studies
- Clinical Trials on Cholesterol Management:
-
Research on Inflammation Reduction:
- A study published in the Journal of Cardiovascular Pharmacology highlighted the anti-inflammatory effects of statin derivatives on endothelial cells. The results indicated a reduction in inflammatory markers such as C-reactive protein (CRP) following treatment with compounds similar to (E,3R,5S)-7-[4-(4-fluorophenyl)... .
Comparison with Similar Compounds
Structural and Functional Differentiation
Rosuvastatin belongs to the statin class, which includes atorvastatin, simvastatin, and pravastatin. Key differentiating features are outlined below:
Table 1: Structural and Pharmacological Comparison of Rosuvastatin with Select Statins
Key Differentiators
Sulfonamide Group: Rosuvastatin’s methyl(methylsulfonyl)amino group enhances HMG-CoA reductase binding affinity and metabolic stability, contributing to its prolonged half-life (~19 hours) .
Chirality : The (3R,5S) configuration optimizes enzyme inhibition, whereas atorvastatin’s (3R,5R) configuration results in slightly reduced potency .
Formulation Stability : Rosuvastatin’s crystalline salts (e.g., calcium) and tribasic phosphate additives reduce degradation, unlike simvastatin’s lactone prodrug, which requires enzymatic activation .
Research Findings
- Synthetic Advancements: Novel crystallization methods for rosuvastatin salts (e.g., diisopropylamine) improve purity (>99.5%) and scalability compared to older statins .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine Formation | NaH, THF, 0°C → RT | 65–70 | >95% |
| Sulfonamide Coupling | DIPEA, DCM, 24h | 80 | 98% |
| Hydroxylation | KRED enzyme, NADPH | 55 | 92% |
Basic: How can stereochemistry and structural conformation be confirmed?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., 4-fluorophenyl integration at δ 7.2–7.4 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .
- X-ray Crystallography : Resolves absolute configuration (e.g., (3R,5S) confirmed via anomalous dispersion) .
- Circular Dichroism (CD) : Validates enantiospecific hydroxylation patterns (e.g., positive Cotton effect at 220 nm) .
Q. Table 2: Key NMR Peaks
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| 4-Fluorophenyl | 7.25 (d, J=8.5 Hz) | 162.1 (C-F) |
| Sulfonamide | 3.15 (s, 3H) | 45.8 (CH) |
| Heptenoic Acid | 5.82 (dt, J=15.4 Hz) | 172.5 (COOH) |
Basic: What in vitro assays assess HMG-CoA reductase inhibition?
Methodological Answer:
Q. Table 3: Comparative IC Values
| Compound | IC (nM) | Selectivity (vs. CYP3A4) |
|---|---|---|
| Target Compound | 2.3 ± 0.4 | >1000 |
| Rosuvastatin | 5.8 ± 0.7 | 800 |
Advanced: How to optimize synthesis yield using heuristic algorithms?
Methodological Answer:
- Bayesian Optimization : Maximizes yield by iteratively testing parameters (e.g., temperature, catalyst loading). A recent study achieved 85% yield using 1.2 equiv Pd(OAc) at 60°C .
- Design of Experiments (DoE) : Central composite design evaluates interactions between variables (e.g., pH and reaction time).
Q. Table 4: Optimization Parameters
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 40–80°C | 65°C |
| Catalyst Loading | 0.5–2.0 equiv | 1.5 equiv |
| Reaction Time | 12–48h | 24h |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
Assay Variability : Differences in enzyme sources (e.g., bacterial vs. human HMG-CoA reductase).
Impurity Profiles : HPLC-MS to identify byproducts (e.g., lactone form at m/z 480.2 vs. acid at m/z 482.2) .
Cellular Uptake : Use radiolabeled compound to quantify intracellular accumulation in hepatocytes .
Q. Table 5: Bioactivity Data Comparison
| Study | IC (nM) | Assay Conditions |
|---|---|---|
| Study A | 2.3 | Human enzyme, pH 7.4 |
| Study B | 5.1 | Rat enzyme, pH 6.8 |
Advanced: How to model binding interactions with HMG-CoA reductase?
Methodological Answer:
Q. Table 6: Docking Scores
| Conformation | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| (E,3R,5S) | -9.8 | Ser684, Asp690 |
| (Z,3S,5R) | -6.2 | None |
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- Hepatic Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS quantifies parent compound depletion (t = 45 min) .
- CYP Inhibition Assay : IC > 50 μM for CYP3A4/2D6 suggests low interaction risk .
Advanced: What is the role of the fluorine substituent in target binding?
Methodological Answer:
The 4-fluorophenyl group enhances binding via:
Electrostatic Complementarity : Fluorine’s electronegativity stabilizes interactions with Lys732.
Hydrophobic Fit : Occupies a lipophilic pocket in the reductase active site (X-ray data) .
Q. Table 7: Substituent Effects on Binding
| Substituent | IC (nM) | ΔG (kcal/mol) |
|---|---|---|
| -F | 2.3 | -9.8 |
| -Cl | 4.1 | -8.2 |
| -H | 12.5 | -6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
